
Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate is a synthetic organic compound with the molecular formula C10H10INO4 It is characterized by the presence of a hydroxy group, an iodine atom, and a methylcarbamoyl group attached to a benzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of iodine reagents, organic solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to a hydrogen atom, leading to deiodination.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a benzoquinone derivative, while substitution of the iodine atom can produce various substituted benzoates .
Applications De Recherche Scientifique
Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate involves its interaction with specific molecular targets. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The methylcarbamoyl group may also play a role in modulating the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate: Lacks the iodine atom, resulting in different chemical properties and reactivity.
4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an isoxazole ring instead of a benzoate structure, leading to distinct applications and reactivity.
Uniqueness
Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H10INO4 |
|---|---|
Poids moléculaire |
335.09 g/mol |
Nom IUPAC |
methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate |
InChI |
InChI=1S/C10H10INO4/c1-12-9(14)6-3-5(10(15)16-2)4-7(11)8(6)13/h3-4,13H,1-2H3,(H,12,14) |
Clé InChI |
WFOUJVFCEMRTAR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C(=CC(=C1)C(=O)OC)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


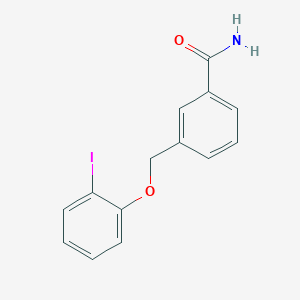
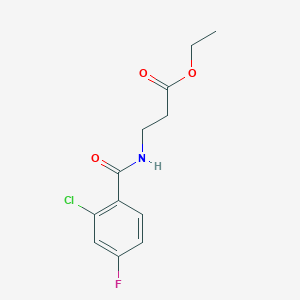
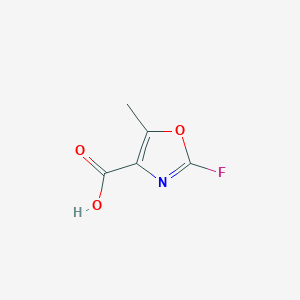

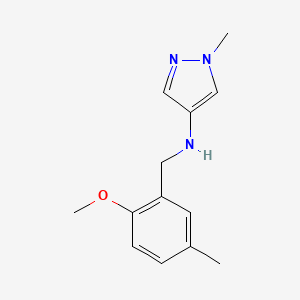
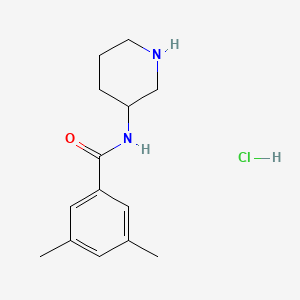

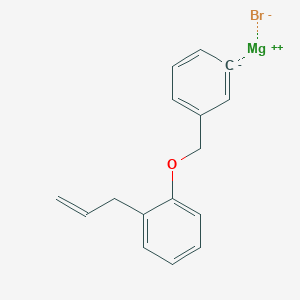
![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
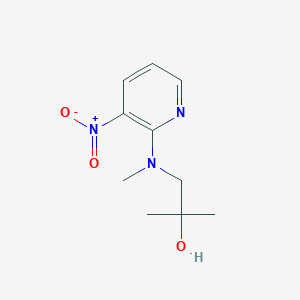
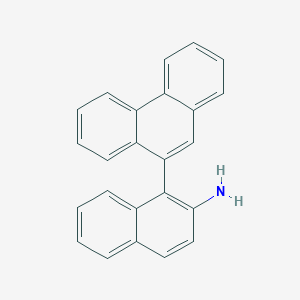
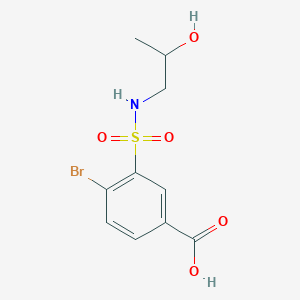
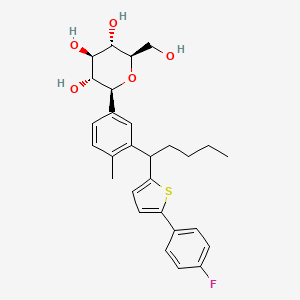
![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
